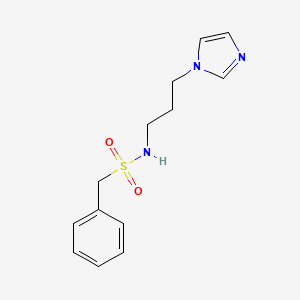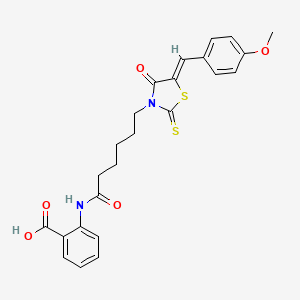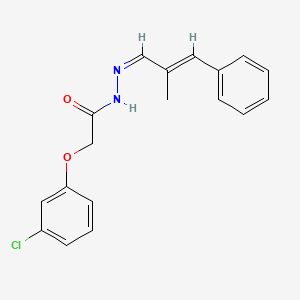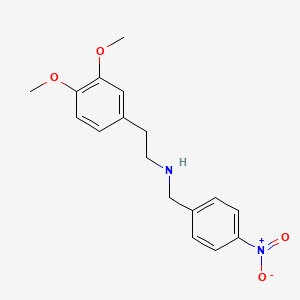![molecular formula C35H36N4O4 B3865605 N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide](/img/structure/B3865605.png)
N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide
Overview
Description
N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide is a synthetic organic compound characterized by its unique structure, which includes two phenoxyphenyl groups attached to a nonanediamide backbone through imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide typically involves the condensation reaction between 3-phenoxybenzaldehyde and nonanediamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the imine bonds .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous-flow synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl groups can be oxidized under strong oxidative conditions.
Reduction: The imine bonds can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Formation of phenoxybenzoic acids.
Reduction: Conversion to N,N’-bis[(E)-(3-aminophenyl)methylideneamino]nonanediamide.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential anti-cancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide involves its interaction with specific molecular targets. The imine bonds and phenoxy groups allow it to form hydrogen bonds and π-π interactions with biological molecules, potentially disrupting their normal function. This can lead to antimicrobial or anti-cancer effects by interfering with cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells.
N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its role in organocatalysis
Uniqueness
N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of phenoxyphenyl groups and nonanediamide backbone sets it apart from other similar compounds, making it a valuable subject for further research and application development.
Properties
IUPAC Name |
N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O4/c40-34(38-36-26-28-14-12-20-32(24-28)42-30-16-6-4-7-17-30)22-10-2-1-3-11-23-35(41)39-37-27-29-15-13-21-33(25-29)43-31-18-8-5-9-19-31/h4-9,12-21,24-27H,1-3,10-11,22-23H2,(H,38,40)(H,39,41)/b36-26+,37-27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKCPJHAZIBVGB-FIGANRNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCCCCCCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-(2-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate](/img/structure/B3865534.png)
![2-[4-(2-Methylphenoxy)butylamino]ethanol](/img/structure/B3865539.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
![[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B3865570.png)
![4-ethyl-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B3865575.png)
![N-(4-fluorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865578.png)

![6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B3865595.png)


![2-FLUORO-N-{2-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B3865612.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3865620.png)
